molecular formula C6H8N2OS B12492481 N-[(2E)-3-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

N-[(2E)-3-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12492481
M. Wt: 156.21 g/mol
InChI Key: BEEBLMFGNVVHCI-UHFFFAOYSA-N
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Description

N-[(2E)-3-methyl-1,3-thiazol-2-ylidene]acetamide is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-methyl-1,3-thiazol-2-ylidene]acetamide typically involves the condensation of appropriate thiazole derivatives with acetamide. One common method is the reaction of 3-methyl-2-thiazolylideneamine with acetic anhydride under reflux conditions. The reaction proceeds as follows:

    Starting Materials: 3-methyl-2-thiazolylideneamine and acetic anhydride.

    Reaction Conditions: Reflux in an appropriate solvent such as ethanol or acetonitrile.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-[(2E)-3-methyl-1,3-thiazol-2-ylidene]acetamide can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-methyl-1,3-thiazol-2-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halogenating agents, alkylating agents; reactions can be conducted under mild to moderate conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N-[(2E)-3-methyl-1,3-thiazol-2-ylidene]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable compound in drug discovery.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-[(2E)-3-methyl-1,3-thiazol-2-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. In cancer cells, it may induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of N-[(2E)-3-methyl-1,3-thiazol-2-ylidene]acetamide, known for its presence in various natural products and synthetic drugs.

    2-Aminothiazole: A derivative of thiazole with significant biological activities, including antimicrobial and anticancer properties.

    Thiazolidine: A saturated analog of thiazole, used in the synthesis of various pharmaceuticals.

Uniqueness

N-[(2E)-3-methyl-1,3-thiazol-2-ylidene]acetamide stands out due to its specific structural features, which confer unique biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry and materials science. The presence of the acetamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

N-(3-methyl-1,3-thiazol-2-ylidene)acetamide

InChI

InChI=1S/C6H8N2OS/c1-5(9)7-6-8(2)3-4-10-6/h3-4H,1-2H3

InChI Key

BEEBLMFGNVVHCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C=CS1)C

Origin of Product

United States

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